molecular formula C17H20N2O3 B12731232 Tropisetron N-oxide CAS No. 124077-53-8

Tropisetron N-oxide

Cat. No.: B12731232
CAS No.: 124077-53-8
M. Wt: 300.35 g/mol
InChI Key: ZJDMWMPLTBHMFL-WVPWYFHKSA-N
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Description

Tropisetron N-oxide is a derivative of tropisetron, a selective serotonin 5-HT3 receptor antagonist. Tropisetron is primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. This compound is an oxidized form of tropisetron, where the nitrogen atom in the tropane ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties of the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tropisetron N-oxide typically involves the oxidation of tropisetron. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tropisetron N-oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

    Elimination: Under certain conditions, the N-oxide group can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Zinc, acetic acid.

    Substitution: Nucleophiles such as halides, thiols.

Major Products Formed

    Reduction: Tropisetron.

    Substitution: Various substituted tropisetron derivatives.

    Elimination: Alkenes.

Scientific Research Applications

Tropisetron N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide compounds.

    Biology: Investigated for its potential effects on serotonin receptors and other biological targets.

    Medicine: Explored for its potential therapeutic effects, including antiemetic and analgesic properties.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Tropisetron N-oxide exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The N-oxide group may enhance or modify the binding affinity of the compound to these receptors, leading to altered pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.

    Ondansetron: Widely used 5-HT3 receptor antagonist with similar applications.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness

Tropisetron N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other 5-HT3 receptor antagonists. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications.

Properties

CAS No.

124077-53-8

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-19(21)11-6-7-12(19)9-13(8-11)22-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?,19?

InChI Key

ZJDMWMPLTBHMFL-WVPWYFHKSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Origin of Product

United States

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